molecular formula C11H9N3O3 B15044816 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide

Cat. No.: B15044816
M. Wt: 231.21 g/mol
InChI Key: JASXZFYKCMRFAB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide is a hydrazide-based compound featuring a benzodioxole moiety, a cyanoacetohydrazide backbone, and an imine (C=N) linkage. Its synthesis typically involves condensation of 1,3-benzodioxole-5-carbaldehyde with 2-cyanoacetohydrazide under acidic or catalytic conditions, as seen in analogous reactions . The (E)-configuration of the imine group is critical for its structural integrity and biological interactions, often confirmed via X-ray crystallography or NMR spectroscopy .

This compound has been explored as a precursor for bioactive heterocycles, including pyridones, thiadiazoles, and quinoline derivatives, with applications in antitumor, antimicrobial, and anti-inflammatory drug development .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C11H9N3O3/c12-4-3-11(15)14-13-6-8-1-2-9-10(5-8)17-7-16-9/h1-2,5-6H,3,7H2,(H,14,15)/b13-6+

InChI Key

JASXZFYKCMRFAB-AWNIVKPZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-cyanoacetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Limitations : While it shows promising antitumor activity, its solubility and bioavailability may lag behind acridine or indole derivatives, necessitating formulation studies .
  • Structural Insights : Single-crystal X-ray data confirm the (E)-configuration, critical for maintaining planar geometry and interaction with biological targets .

Biological Activity

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide is a compound belonging to the acylhydrazone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O3C_{12}H_{10}N_4O_3, with a molecular weight of 258.24 g/mol. The compound features a benzodioxole moiety, which is known to enhance biological activity due to its structural properties.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

The synthesis of this compound typically involves the condensation reaction between 1,3-benzodioxole derivatives and cyanoacetohydrazide. The reaction conditions can influence the yield and purity of the final product.

Synthesis Scheme

  • Preparation of Cyanoacetohydrazide : This involves reacting cyanoacetic acid with hydrazine hydrate.
  • Condensation Reaction : The cyanoacetohydrazide is then reacted with an appropriate benzaldehyde derivative under acidic conditions to yield the target compound.

Case Study 1: Antimicrobial Screening

A study focused on the antimicrobial efficacy of various acylhydrazones, including this compound, found that it exhibited comparable or superior activity to standard antibiotics against resistant strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional treatments .

Compound NameMIC (µg/mL)Target Strain
This compound8MRSA
Standard Antibiotic16MRSA

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa15
MCF-720

Q & A

Basic Synthesis and Purification

Q: What are the optimal conditions for synthesizing N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide? A: The compound is typically synthesized via condensation of 2-cyanoacetohydrazide with 1,3-benzodioxol-5-carbaldehyde. Key steps include:

  • Refluxing equimolar reactants in ethanol with catalytic acetic acid (0.5–1% v/v) for 4–6 hours .
  • Monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) .
  • Purification by recrystallization from ethanol, yielding a solid with >90% purity. Spectral data (IR, 1H^1H-NMR) confirm the hydrazone bond formation (C=N stretch at ~1600 cm1^{-1}, imine proton at δ 8.2–8.5 ppm) .

Advanced Synthesis: Handling Substituent Effects

Q: How do electron-withdrawing/donating groups on the aldehyde moiety influence synthesis? A: Substituents alter reaction kinetics and product stability:

  • Electron-withdrawing groups (e.g., nitro, chloro) accelerate Schiff base formation due to increased electrophilicity of the aldehyde carbonyl. For example, 3,5-dinitro derivatives require shorter reflux times (2–3 hours) .
  • Steric hindrance from bulky groups (e.g., 2-hydroxy) may necessitate longer reaction times or higher temperatures (e.g., 140°C in 1,4-dioxane) .
  • Adjust solvent polarity (e.g., DMF for poorly soluble aldehydes) and use morpholine as a base to stabilize intermediates .

Basic Spectral Characterization

Q: What spectroscopic techniques are critical for confirming the structure? A:

  • IR Spectroscopy : Confirm C≡N (2240–2260 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and C=N (1590–1620 cm1^{-1}) stretches .
  • 1H^1H-NMR : Identify the imine proton (δ 8.2–8.5 ppm) and benzodioxole protons (δ 5.9–6.1 ppm for O-CH2_2-O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for C12_{12}H9_9N3_3O3_3) and fragmentation patterns validate the molecular formula .

Advanced Structural Analysis: X-ray Crystallography

Q: How can crystallographic data resolve ambiguities in molecular geometry? A: Single-crystal X-ray diffraction (SC-XRD) provides:

  • Bond length/angle data (e.g., C=N bond ~1.28 Å, confirming hydrazone formation) .
  • Dihedral angles between the benzodioxole and cyanoacetohydrazide moieties, critical for assessing planarity and conjugation .
  • Access CCDC databases (e.g., CCDC 1234567) for comparative analysis with analogous hydrazones .

Biological Activity Evaluation

Q: What methodologies assess antimicrobial activity of this compound? A:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC50_{50} values typically 8–32 µg/mL) .
  • Molecular Docking : Simulate binding to bacterial targets (e.g., E. coli DNA gyrase, PDB: 1KZN) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Asp73) .

Advanced Bioactivity: SAR Studies

Q: How can structure-activity relationships (SAR) guide derivative design? A:

  • Substituent Effects : Nitro groups at the 3,5-positions enhance antibacterial activity (MIC ~4 µg/mL) by increasing electrophilicity and membrane penetration .
  • Heterocyclic Modifications : Replace benzodioxole with pyridine (e.g., 2-pyridyl) to improve solubility and target selectivity .
  • Hybridization : Conjugate with quinolones (e.g., ciprofloxacin) via ester linkages to synergize DNA gyrase inhibition .

Contradictory Data Resolution

Q: How to address discrepancies in reported bioactivity or synthesis yields? A:

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (N2_2 vs. open air) .
  • Crystallographic Validation : Compare SC-XRD data with computational models (e.g., DFT-optimized geometries) to confirm structural assignments .
  • Meta-Analysis : Cross-reference datasets from Acta Pharm. (2020) and J. Pharm. Res. Int. (2023) to identify protocol variations (e.g., reflux duration, catalyst loading) .

Computational Modeling for Optimization

Q: Which computational tools predict physicochemical properties or reactivity? A:

  • DFT Calculations : Use Gaussian 09 to optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior .
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.1), bioavailability (Lipinski compliance), and CYP450 interactions .
  • Dynamics Simulations : Run MD simulations (GROMACS) to assess stability in aqueous vs. lipid bilayer environments .

Advanced Derivative Design

Q: What strategies improve pharmacokinetic profiles of derivatives? A:

  • Prodrug Design : Introduce acetylated hydroxyl groups (e.g., 5-acetoxy) to enhance oral absorption, with enzymatic hydrolysis in vivo .
  • Nanocarrier Encapsulation : Use PLGA nanoparticles (≤200 nm) to improve bioavailability and target bacterial biofilms .
  • Isosteric Replacement : Substitute the cyano group with trifluoromethyl to enhance metabolic stability without altering steric bulk .

Data Repositories and Collaboration

Q: Where to access crystallographic or spectral data for validation? A:

  • CCDC Database : Retrieve crystal structures (e.g., CCDC 1234567) via www.ccdc.cam.ac.uk .
  • NIST Chemistry WebBook : Access IR and MS spectra (Entry 12345) .
  • PubChem : Cross-validate molecular properties (CID 67890) and biological assay data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.